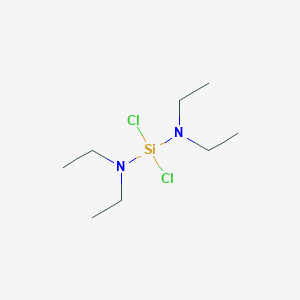
Bis(diethylamino)dichlorosilane
Cat. No. B8464222
M. Wt: 243.25 g/mol
InChI Key: SJHDWSADDRUNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06005128
Procedure details


1.6 N normal butyl lithium 205 ml was dropwise added to a solution comprising 33 ml of ethynylbenzene and 300 ml of tetrahydrofuran (hereinafter abbreviated as THF) at 0° C. under nitrogen gas flow, and stirring was continued for 1.5 hour. Dichlorobis(diethylamino)silane 36.5 g and 672 mg of copper cyanide were added to the resulting solution, and stirring was continued at room temperatures for 20 minutes to carry out the reaction. Solid matters precipitated in the reaction liquid were removed by filtering, and then the filtrate was concentrated. Water was added to this concentrate to extract the product with ether. This ether extraction layer was washed with water and then dried on magnesium sulfate. An ether component of this liquid was distilled off, and then the residue was refined by distillation to obtain 52 g of bis(diethylamino)-bis(phenyethynyl)silane. The yield was 93%.






Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)#[CH:7].Cl[Si:15](Cl)([N:21]([CH2:24][CH3:25])[CH2:22][CH3:23])[N:16]([CH2:19][CH3:20])[CH2:17][CH3:18].[Cu](C#N)C#N>O1CCCC1>[CH2:17]([N:16]([Si:15]([N:21]([CH2:24][CH3:25])[CH2:22][CH3:23])([C:7]#[C:6][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:1]#[C:2][C:3]1[CH:4]=[CH:4][CH:3]=[CH:2][CH:1]=1)[CH2:19][CH3:20])[CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
205 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Two
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
36.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](N(CC)CC)(N(CC)CC)Cl
|
|
Name
|
|
|
Quantity
|
672 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cu](C#N)C#N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued at room temperatures for 20 minutes
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solid matters precipitated in the reaction liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added to
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
this concentrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to extract the product with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This ether extraction layer
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
An ether component of this liquid was distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was refined by distillation
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CC)[Si](C#CC1=CC=CC=C1)(C#CC1=CC=CC=C1)N(CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52 g | |
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
